O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine
CAS No.:
Cat. No.: VC18195757
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O2 |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | O-[(6-methoxypyridin-3-yl)methyl]hydroxylamine |
| Standard InChI | InChI=1S/C7H10N2O2/c1-10-7-3-2-6(4-9-7)5-11-8/h2-4H,5,8H2,1H3 |
| Standard InChI Key | OYQQTZJRCJXDDS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)CON |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a hydroxylamine group (-NH-O-) linked to a 6-methoxy-3-pyridylmethyl substituent. The pyridine ring introduces aromaticity and electron-withdrawing effects, while the methoxy group at the 6-position influences electronic distribution and steric accessibility. The hydroxylamine oxygen acts as a nucleophilic site, enabling participation in diverse reactions such as oxidation, reduction, and nucleophilic substitution.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 154.17 g/mol | |
| Purity | ≥95% | |
| CAS Number | Not available | |
| MDL Number | MFCD34178930 |
The compound’s solubility is expected to be moderate in polar aprotic solvents (e.g., dimethylformamide) due to its pyridine moiety, though experimental data remain limited. Its stability under ambient conditions requires verification, as hydroxylamine derivatives are often sensitive to oxidation.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary synthetic route involves O-alkylation of hydroxylamine derivatives. A representative method includes:
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Reaction of hydroxylamine with 6-methoxy-3-pyridylmethyl chloride under basic conditions (e.g., sodium hydroxide).
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Purification via recrystallization or column chromatography to achieve ≥95% purity.
Chemical Reactivity and Applications
Oxidation and Reduction Pathways
The hydroxylamine group undergoes predictable transformations:
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Oxidation: Converts to nitroso compounds () using agents like hydrogen peroxide.
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Reduction: Yields amines () via catalytic hydrogenation or sodium borohydride.
The pyridine ring may stabilize intermediates or transition states, as seen in related compounds where aromatic systems enhance reaction selectivity .
Nucleophilic Substitution
The oxygen atom in the hydroxylamine group acts as a nucleophile, participating in reactions with electrophiles such as alkyl halides or carbonyl compounds. For example, condensation with aldehydes/ketones could form imine derivatives, though this remains speculative without direct experimental evidence .
Applications in Organic Synthesis
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Building Block: Used to introduce hydroxylamine moieties into complex molecules, particularly in kinase inhibitor synthesis.
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Pharmaceutical Intermediates: Potential utility in constructing drugs akin to methoxyamine-containing agents like brasofensine, which inhibits DNA repair enzymes .
Comparative Analysis with Related Compounds
The pyridyl group in O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine confers superior binding affinity in biological systems compared to methoxyamine, making it valuable for structure-activity relationship (SAR) studies.
Future Directions
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Reaction Mechanistic Studies: Elucidate the role of the pyridine ring in modulating reactivity.
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Biological Screening: Evaluate antimicrobial or anticancer potential in vitro.
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Process Optimization: Develop scalable synthesis protocols for industrial adoption.
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